Tri-p-tolyl thiophosphate

説明

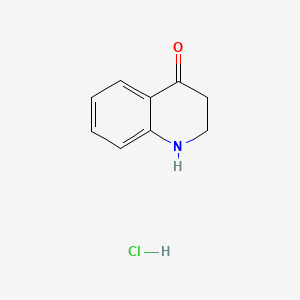

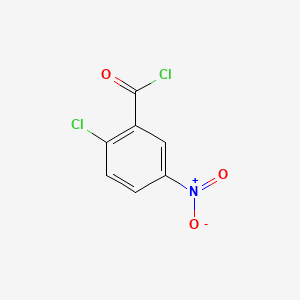

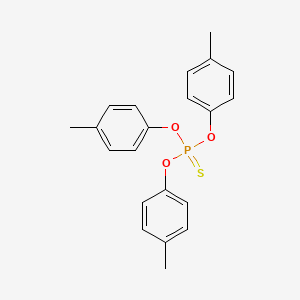

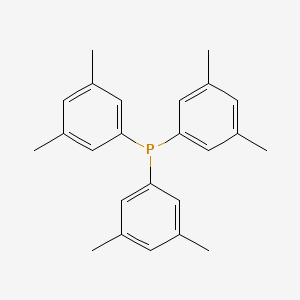

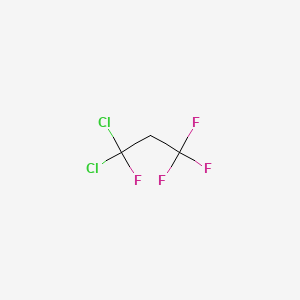

Tri-p-tolyl thiophosphate is a compound with the molecular formula C21H21O3PS . It is also known by other names such as tri-4-Tolyl thiophosphate and tris (4-methylphenoxy)-sulfanylidene-lambda5-phosphane .

Synthesis Analysis

While specific synthesis methods for Tri-p-tolyl thiophosphate were not found in the search results, tertiary phosphines, a related class of compounds, can be synthesized using various approaches . More research would be needed to provide a detailed synthesis analysis for Tri-p-tolyl thiophosphate.Molecular Structure Analysis

The molecular weight of Tri-p-tolyl thiophosphate is 384.4 g/mol . Its structure includes a phosphorus atom bonded to three tolyl groups and a thiophosphate group .Physical And Chemical Properties Analysis

Tri-p-tolyl thiophosphate has a density of 1.2±0.1 g/cm³, a boiling point of 480.2±55.0 °C at 760 mmHg, and a flash point of 244.2±31.5 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds . Its polar surface area is 70 Ų, and it has a molar volume of 314.6±3.0 cm³ .科学的研究の応用

Organic Synthesis and Catalysis

Tri-p-tolyl thiophosphate is utilized as a ligand in various organic synthesis reactions. Its ability to coordinate with transition metals makes it valuable in catalytic systems, particularly in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions . These reactions are pivotal in constructing complex organic molecules, pharmaceuticals, and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, Tri-p-tolyl thiophosphate’s phosphorus moiety can be leveraged to design novel organophosphorus compounds. These compounds often exhibit biological activity and can be potential therapeutic agents. The thiophosphate group is especially interesting for developing inhibitors that can mimic the natural substrates of various enzymes .

Agricultural Chemistry

Thiophosphate derivatives, including Tri-p-tolyl thiophosphate, find applications in agriculture as part of pesticides or fertilizers. Their role in enhancing the effectiveness of these products is under continuous study, with the aim to improve crop yields and protect plants from pests and diseases .

Materials Science

In materials science, Tri-p-tolyl thiophosphate can be used to modify surface properties of materials. It can act as a precursor for the synthesis of advanced materials with specific functionalities, such as flame retardants or additives in polymers to improve their mechanical and thermal properties .

Environmental Science

Research in environmental science explores the use of Tri-p-tolyl thiophosphate in processes like photochemical reductive aminations. These processes are significant for understanding prebiotic chemistry and the origins of life, as well as for developing environmentally friendly synthetic methods .

Biochemistry and Chemical Biology

Tri-p-tolyl thiophosphate is a key reagent in the study of biochemical pathways involving phosphorylation. It serves as a building block for synthesizing nucleotide analogs, which are crucial for probing enzyme mechanisms and understanding cellular signaling processes .

Safety and Hazards

Safety data sheets indicate that dust formation should be avoided and personal protective equipment should be used when handling Tri-p-tolyl thiophosphate . It may damage fertility or the unborn child and cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

特性

IUPAC Name |

tris(4-methylphenoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21O3PS/c1-16-4-10-19(11-5-16)22-25(26,23-20-12-6-17(2)7-13-20)24-21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPAJQQYQQKYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208411 | |

| Record name | Tri-p-tolyl thiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tri-p-tolyl thiophosphate | |

CAS RN |

597-84-2 | |

| Record name | Tri-p-tolyl thiophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri-p-tolyl thiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol](/img/structure/B1295137.png)